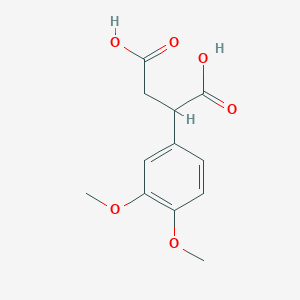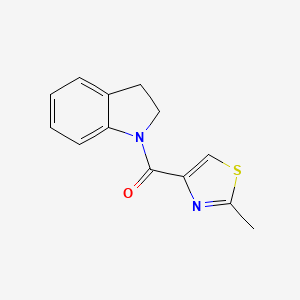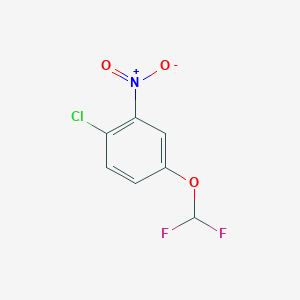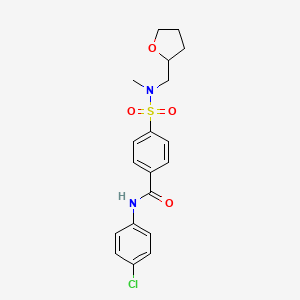![molecular formula C13H13ClFNS B2547173 {2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride CAS No. 1049757-56-3](/img/structure/B2547173.png)
{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorine-substituted benzylamine derivatives is often achieved through reactions involving fluorinated benzylidene precursors. For instance, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were synthesized via Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones with fluorine substituents . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride".
Molecular Structure Analysis
The molecular structure of fluorine-substituted benzylamine derivatives is characterized by the presence of stable conformers influenced by intramolecular interactions. For example, the rotational spectrum of 2-fluorobenzylamine shows two stable conformers, with the global minimum conformer stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group . This indicates that the molecular structure of "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" may also exhibit similar intramolecular interactions.
Chemical Reactions Analysis
The presence of fluorine in benzylamine derivatives significantly affects their chemical reactivity. The ortho fluorination in 2-fluorobenzylamine increases the tunneling splitting of the amino group's motion by four orders of magnitude compared to its non-fluorinated counterpart . This suggests that the fluorine atom in "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" could similarly influence its chemical reactivity and tunneling pathways.
Physical and Chemical Properties Analysis
Fluorine substitution impacts the physical and chemical properties of benzylamine derivatives. For instance, the solubility of fluorine-substituted quinazolin-2-amine derivatives in water or PBS buffer is significantly improved, exceeding 50 mg ml-1 at room temperature . Additionally, the presence of fluorine can enhance the anti-inflammatory activity of these compounds . The spectroscopic properties of a Schiff base related to benzylamine derivatives show characteristic absorption bands in the UV-Vis spectrum, which could be indicative of the electronic transitions within the molecule . These findings suggest that "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" may also display distinct physical and chemical properties, such as solubility and biological activity, influenced by the presence of the fluorine atom.
Aplicaciones Científicas De Investigación
Fluorine Substitution Effects The study by Calabrese et al. (2013) focused on the effects of ring fluorination on the structural and dynamical properties of the model molecule 2-fluorobenzylamine. This research provides insights into how fluorine substitution impacts flexibility and tunneling pathways of molecules, which is crucial for understanding the behavior of "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" in various chemical environments (Calabrese et al., 2013).
Oxidation Products of Antioxidants The work by Rapta et al. (2009) on the oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines explores the electrochemical and spectroscopic properties of aromatic secondary amines. This study helps in understanding the oxidative stability and potential antioxidant applications of compounds like "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" (Rapta et al., 2009).
Corrosion Inhibition Boughoues et al. (2020) synthesized amine derivative compounds and investigated their performances as corrosion inhibitors on mild steel. This research is relevant for the application of "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" in materials science, particularly in corrosion protection (Boughoues et al., 2020).
Anti-inflammatory Activity Sun et al. (2019) synthesized fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives and evaluated their anti-inflammatory activities. This demonstrates the potential of fluorine-substituted amines, similar in structure to "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride," in developing new anti-inflammatory agents (Sun et al., 2019).
Anticancer Micro-medicine Tian et al. (2018) discussed the synthesis of an anticancer prodrug with a quinoline structure and its encapsulation with chitosan for pH responsive release performance. Research like this highlights the potential for using compounds like "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" in targeted cancer therapy (Tian et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTABQIFWKNYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)


![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2547095.png)
![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547099.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)
![3-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2547102.png)


![2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2547110.png)

